tert-butyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC13792319
Molecular Formula: C16H33NO4Si
Molecular Weight: 331.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H33NO4Si |
|---|---|
| Molecular Weight | 331.52 g/mol |
| IUPAC Name | tert-butyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H33NO4Si/c1-15(2,3)20-14(19)17-10-13(9-12(17)11-18)21-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3/t12-,13-/m0/s1 |
| Standard InChI Key | IIITUHPEBILIQR-STQMWFEESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CO)O[Si](C)(C)C(C)(C)C |
| SMILES | CC(C)(C)OC(=O)N1CC(CC1CO)O[Si](C)(C)C(C)(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1CO)O[Si](C)(C)C(C)(C)C |
Introduction
tert-Butyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a complex organic compound featuring a pyrrolidine ring, which is a common structure in many biologically active molecules. This compound is notable for its specific stereochemistry and functional groups, including a tert-butyl(dimethyl)silyl (TBDMS) protecting group and a hydroxymethyl group. These features make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds.
Synonyms and Identifiers
| Identifier Type | Value |
|---|---|
| CAS Number | 791602-93-2 |
| Molecular Formula | C₁₆H₃₃NO₄Si |
| Molecular Weight | 331.52 g/mol |
| InChIKey | Not specified in available sources |
| SMILES | Not specified in available sources |
Role as a Building Block
This compound serves as a versatile building block in organic synthesis due to its functional groups. The TBDMS group can be easily removed under acidic conditions, revealing a hydroxyl group that can participate in further reactions. The hydroxymethyl group also offers opportunities for modification, such as oxidation or substitution reactions.
Potential Biological Activities
While specific biological activities of tert-butyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate are not well-documented, compounds with similar structures often exhibit interactions with enzymes and receptors due to their ability to form hydrogen bonds and ionic interactions. These interactions can modulate protein activity, leading to various biological effects.
Synthesis Pathways
The synthesis of this compound typically involves multiple steps, including the protection of hydroxyl groups with TBDMS and the introduction of the hydroxymethyl group. The specific conditions and reagents used can vary depending on the desired yield and purity.
Handling and Storage
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Storage Conditions: Should be stored in a cool, dry place away from strong acids or bases.
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Handling Precautions: Gloves and protective eyewear should be worn when handling this compound.
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